Insecticidal Activity vs. Chlorantraniliprole
A phenylpyrazole derivative containing the exact 2,4,6-trifluoro-substituted benzene ring (compound IIIf) exhibited 43% insecticidal activity against Mythimna separata at 0.1 mg L⁻¹, outperforming the commercial insecticide chlorantraniliprole which showed 36% activity under the same conditions [1]. This head-to-head comparison demonstrates that the 2,4,6-trifluorophenyl motif directly contributes to insecticidal potency superior to a widely deployed agrochemical standard.
| Evidence Dimension | Insecticidal activity against Mythimna separata at 0.1 mg L⁻¹ |
|---|---|
| Target Compound Data | 43% (compound IIIf carrying the 2,4,6-trifluorophenyl moiety) |
| Comparator Or Baseline | Chlorantraniliprole: 36% |
| Quantified Difference | 7 percentage points higher (relative improvement ~19%) |
| Conditions | In vivo insecticidal assay, Mythimna separata, 0.1 mg L⁻¹ |
Why This Matters
For agrochemical procurement, this 19% relative efficacy gain over a commercial diamide positions the 2,4,6-trifluorophenyl scaffold as a privileged fragment for resistance-breaking insecticide design.
- [1] Y. Liu et al., 'Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety,' 2024. View Source
